molecular formula C11H13BrOS B14050663 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one

Cat. No.: B14050663
M. Wt: 273.19 g/mol
InChI Key: GAVVOJDGBVUPAB-UHFFFAOYSA-N
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Description

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13BrOS and a molecular weight of 273.19 g/mol This compound is characterized by the presence of a bromine atom, an ethyl group, and a mercapto group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one typically involves the bromination of 3-(5-ethyl-2-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. The carbonyl group in the propanone moiety can undergo reduction or oxidation, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-phenylpropan-2-one: Similar structure but lacks the ethyl and mercapto groups.

    3-(5-Ethyl-2-mercaptophenyl)propan-2-one: Similar structure but lacks the bromine atom.

    1-Bromo-3-(2-mercaptophenyl)propan-2-one: Similar structure but lacks the ethyl group.

Uniqueness

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one is unique due to the presence of both the bromine atom and the mercapto group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-bromo-3-(5-ethyl-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H13BrOS/c1-2-8-3-4-11(14)9(5-8)6-10(13)7-12/h3-5,14H,2,6-7H2,1H3

InChI Key

GAVVOJDGBVUPAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)S)CC(=O)CBr

Origin of Product

United States

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